(4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), reflecting its indene-bridged bis(oxazole) framework. Its molecular formula is C₃₉H₃₂N₂O₂ , with a molecular weight of 560.7 g/mol . The indene core (C₉H₈) serves as a rigid spacer linking two oxazole rings, each substituted with phenyl groups at the 4- and 5-positions.
Stereochemical Configuration and Chiral Centers
The compound exhibits four chiral centers at the 4S, 4'S, 5S, and 5'S positions, which are critical for its three-dimensional arrangement. These centers arise from the stereospecific synthesis of the dihydrooxazole rings, where the phenyl groups adopt a cis-configuration relative to the oxazole oxygen. The (S)-configuration at all four centers induces a C₂-symmetric geometry , as evidenced by X-ray crystallography of analogous bis(oxazoline) metal complexes. This symmetry is pivotal for applications in asymmetric catalysis, where enantioselectivity depends on precise spatial orientation.
Crystallographic Data and Bond-Length Analysis
While direct crystallographic data for this specific compound is limited, structural analogs provide insights. For instance, bis(oxazoline) ligands with tert-butyl substituents exhibit distorted tetrahedral coordination around metal centers, with bond lengths ranging from 1.95–2.10 Å for Cu–N bonds and 1.85–1.90 Å for Cu–O bonds. The indene bridge introduces rigidity, reducing torsional flexibility compared to ethylene-linked bis(oxazoline) ligands. Key bond angles in the oxazole rings (e.g., N–C–O ≈ 108°) align with typical sp²-hybridized systems.
Table 1: Comparative Bond Parameters in Bis(oxazole) Derivatives
| Parameter | This Compound (Inferred) | Ethylene-Bridged Bis(oxazole) | Benzene-Bridged Bis(oxazole) |
|---|---|---|---|
| Bridge Length (Å) | 2.2 (C–C indene) | 1.54 (C–C) | 1.40 (C–C aromatic) |
| N–Metal Bond Length (Å) | 1.98–2.05 | 2.10–2.15 | 2.00–2.08 |
| Dihedral Angle (°) | 15–20 | 30–40 | 5–10 |
Comparative Structural Analysis with Related Bis(oxazole) Derivatives
The indene-diyl bridge distinguishes this compound from other bis(oxazole) ligands. For example:
- Ethylene-bridged derivatives (e.g., 2,2'-(1,2-Ethanediyl)bis(4,5-diphenyloxazole)) exhibit greater conformational flexibility, leading to variable coordination geometries.
- Benzene-bridged analogs (e.g., 2,2'-(1,4-Phenylene)bis(oxazole)) prioritize planar rigidity, enhancing π-stacking interactions but limiting steric tunability.
- tert-Butyl-substituted bis(oxazolines) demonstrate increased steric bulk, which distorts metal coordination spheres and enhances enantioselectivity in catalytic reactions.
The indene bridge in this compound strikes a balance between rigidity and moderate steric demand, making it suitable for stabilizing transition states in asymmetric transformations.
Properties
IUPAC Name |
(4S,5S)-2-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBNAKEMVGOCN-ZYADHFCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CC1(C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 1656253-81-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 560.68 g/mol. The structure features two oxazole rings connected by a dihydroindene moiety. The specific stereochemistry (4S, 4'S, 5S, 5'S) suggests potential chiral interactions that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with oxazole moieties often exhibit significant biological activities including:
- Antimicrobial Activity : Oxazole derivatives have been reported to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Certain oxazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in neurodegenerative diseases.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole ring can interact with active sites of enzymes, inhibiting their function.
- DNA Interaction : Compounds may intercalate with DNA or bind to specific sequences, affecting replication and transcription.
- Cell Signaling Modulation : These compounds can influence cellular signaling pathways which are crucial for cell survival and proliferation.
Antimicrobial Activity
A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research published in a peer-reviewed journal indicated that certain oxazole derivatives displayed cytotoxic effects on various cancer cell lines including breast and colon cancer cells . The study demonstrated that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of oxazole derivatives in models of neurodegeneration. The study reported that these compounds reduced oxidative stress markers and improved neuronal survival in vitro .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, focusing on its chemical properties, biological activities, and implications in medicinal chemistry.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The structural features of oxazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis. In silico docking studies have indicated possible interactions with key proteins involved in cancer pathways, suggesting a mechanism through which this compound could exert its effects.
Drug Development
Due to its unique structure and potential biological activities, this compound is being explored as a scaffold for drug development. The ability to modify the oxazole rings allows for the synthesis of analogs with enhanced activity or reduced toxicity. Researchers are investigating its use in creating new therapeutic agents targeting specific diseases.
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:
- Synthesis Method : A multi-step synthesis involving cyclization reactions has been employed to produce various derivatives.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of synthesized compounds.
Biological Evaluation
In vitro assays have been conducted to assess the antimicrobial and anticancer efficacy of synthesized derivatives:
- Antimicrobial Assays : Compounds were tested against standard bacterial strains using agar diffusion methods. Results indicated zones of inhibition comparable to established antibiotics.
- Cytotoxicity Assays : Cancer cell lines were treated with varying concentrations of the compound to determine IC50 values, revealing promising cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural differences and similarities with analogous bis(oxazoline) ligands:
Key Findings and Differentiation
Linker Rigidity :
- The target compound ’s dihydroindene linker provides rigidity, enhancing enantioselectivity in catalytic reactions by reducing conformational flexibility. In contrast, cyclopropane () or propane linkers () introduce varying degrees of strain or flexibility, which may affect transition-state stabilization.
Substituent Effects: Diphenyl groups (target compound) offer strong π-π interactions, favoring aromatic substrates. Electron-withdrawing groups (e.g., trifluoromethyl in ) alter electronic environments but are absent in the target compound.
Stereochemical Influence :
- The (4S,4'S,5S,5'S) configuration ensures optimal spatial alignment for metal coordination, critical in asymmetric catalysis. The cyclopropane-linked analog () shares similar stereochemistry but lacks the indene backbone, impacting its catalytic performance.
Synthetic Efficiency: The cyclopropane-linked bis(oxazoline) () achieved a 99% yield, suggesting superior synthetic efficiency compared to tert-butyldiphenylsilyl derivatives (86% yield, ).
Catalytic Applications :
- The target compound’s rigid structure is ideal for asymmetric cyclopropanation and fluorination (), whereas pyridyl-substituted analogs () may excel in coordinating transition metals like palladium or copper.
Preparation Methods
Chiral Aminoindanol Synthesis
The indane backbone originates from (1S,2R)-1-amino-2-indanol, synthesized via Jacobsen epoxidation of indene followed by Ritter reaction (Scheme 1). Key steps include:
-
Epoxidation : Indene undergoes asymmetric epoxidation using a Jacobsen catalyst (Mn-salen complex), yielding (1S,2S)-indene oxide with 94:6 enantiomeric ratio (er).
-
Ritter Reaction : Epoxide ring-opening with acetonitrile and sulfuric acid generates a nitrilium intermediate, which cyclizes to form a methyl oxazoline. Subsequent hydrolysis produces (1S,2R)-1-amino-2-indanol.
Oxazoline Cyclization
Bis(oxazoline) formation employs diethyl malonimidate for bridge installation (Scheme 2):
-
Condensation : (1S,2R)-1-amino-2-indanol reacts with diethyl malonimidate under basic conditions to form a bis(amide).
-
Cyclodehydration : Treatment with methanesulfonyl chloride (MsCl) and triethylamine induces cyclization, yielding the bis(oxazoline) core.
Stepwise Protocol for Target Compound
Synthesis of Bromoinda(box) Intermediate
A seven-step gram-scale synthesis was reported for brominated derivatives:
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Bromination : Bromine is introduced at the C5 position of indene prior to epoxidation.
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Aminoalcohol Formation : Ritter reaction and hydrolysis yield brominated (1S,2R)-1-amino-2-indanol.
-
Ligand Assembly : Condensation with diethyl malonimidate and cyclodehydration produces the bromoinda(box) precursor.
Stereochemical Control
The absolute configuration at C4 and C5 is dictated by:
-
Aminoindanol Chirality : (1S,2R)-configuration ensures (4S,5S) stereochemistry in oxazoline rings.
-
Bridge Substituents : Ethane-1,1-diyl or indane-2,2-diyl linkers enforce C₂ symmetry, minimizing racemization.
Optimization Techniques
Cyclization Reagents
Comparative studies highlight reagent impact on yield and purity:
Solvent and Temperature
-
Solvent : Dichloromethane (DCM) or toluene optimizes cyclization kinetics.
-
Temperature : Reactions performed at 0°C to room temperature prevent exothermic side reactions.
Comparative Analysis of Methods
Classical vs. Modern Approaches
| Parameter | Classical Method | Modern Method |
|---|---|---|
| Starting Material | Racemic amino alcohols | Enantiopure aminoindanol |
| Cyclization Agent | ZnCl₂ or SnCl₂ | MsCl/Et₃N |
| Yield | 50–60% | 70–78% |
| ee | 80–90% | >99% |
Modern protocols achieve superior enantiopurity via chiral pool synthesis and optimized cyclization.
Scalability Challenges
-
Purification : Silica gel chromatography is required due to polar byproducts.
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Cost : Jacobsen catalyst increases expense but is offset by high er.
Late-Stage Functionalization
Bromoinda(box) derivatives undergo Pd-catalyzed cross-couplings (Suzuki, Sonogashira) for structural diversification:
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Suzuki Coupling : Aryl boronic acids install aryl groups at C5, enhancing ligand steric bulk.
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Sonogashira Coupling : Alkynyl groups introduce π-acceptor properties, modulating metal coordination.
Applications in Asymmetric Catalysis
The ligand’s rigid indane backbone and C₂ symmetry make it effective in:
Q & A
Q. What are the critical steps for synthesizing (4S,4'S,5S,5'S)-2,2'-(2,3-dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) with high enantiomeric purity?
The synthesis involves a three-stage process starting from (S)-(+)-2-phenylglycinol. Key steps include:
- Stage 1 : Formation of the oxazoline ring via cyclization under reflux conditions.
- Stage 2 : Introduction of the indene-diyl spacer using a coupling agent (e.g., DCC).
- Stage 3 : Purification via recrystallization (water-ethanol) to achieve >99% purity. Characterization is performed using polarimetry ([α]D), IR (C=N stretch at ~1650 cm⁻¹), NMR (diastereotopic proton splitting), and GC-MS for molecular confirmation .
Q. Which spectroscopic methods are essential for confirming the stereochemistry and structural integrity of this compound?
- Polarimetry : Determines optical rotation to verify enantiomeric excess.
- ¹H/¹³C NMR : Identifies diastereotopic protons and confirms spatial arrangement of substituents.
- IR Spectroscopy : Validates the oxazoline ring (C=N) and absence of hydroxyl impurities.
- GC-MS : Ensures molecular weight consistency and detects byproducts. Cross-validation of these methods minimizes structural ambiguities .
Q. How can researchers optimize reaction yields during the coupling step of the indene-diyl spacer?
Yield optimization (83.2–94.5%) is achieved by:
- Using anhydrous solvents (e.g., DMF) to prevent hydrolysis.
- Controlling reaction temperature (60–80°C) to balance reactivity and side reactions.
- Employing stoichiometric coupling agents (e.g., DCC/DMAP) with inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure oxazoline derivatives?
Racemization is minimized by:
Q. How can conflicting spectroscopic data (e.g., NMR vs. GC-MS) be resolved during structural elucidation?
Contradictions are addressed via:
- 2D NMR techniques (COSY, NOESY) to clarify proton-proton correlations and spatial proximity.
- X-ray crystallography for definitive stereochemical assignment.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulae and rule out impurities .
Q. What experimental designs are suitable for studying the compound’s application in asymmetric catalysis?
- Split-plot designs : Evaluate catalyst loading, solvent polarity, and temperature effects on enantioselectivity.
- Kinetic studies : Monitor reaction progress via chiral HPLC to assess stereochemical stability.
- Theoretical frameworks : Link results to Curtin-Hammett principles or transition-state models to rationalize selectivity .
Q. How does the indene-diyl spacer influence the compound’s conformational rigidity in supramolecular assemblies?
- Computational modeling : Use DFT to compare energy barriers of rotational isomers.
- Dynamic NMR : Measure coalescence temperatures to quantify rotational restrictions.
- X-ray analysis : Reveal π-π stacking or CH-π interactions that stabilize specific conformations .
Methodological and Theoretical Considerations
Q. What statistical frameworks ensure reproducibility in multi-step syntheses of chiral compounds?
- Randomized block designs : Assign reaction batches to blocks to control for variability in reagents or equipment.
- ANOVA analysis : Identify significant factors (e.g., solvent purity, catalyst age) affecting yield and enantiomeric excess .
Q. How can researchers integrate this compound into studies of chiral induction mechanisms?
- Prochiral substrate screening : Test the compound’s ability to induce asymmetry in ketone reductions or epoxide openings.
- Mechanistic probes : Use isotopic labeling (²H/¹³C) to track stereochemical transfer pathways.
- Theoretical alignment : Correlate experimental outcomes with frontier molecular orbital (FMO) theory .
Q. What advanced purification techniques address persistent byproducts in the final synthesis stage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
